4,6-Diiodo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYWKTZRRHYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646334 | |
| Record name | 4,6-Diiodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-37-6 | |
| Record name | 4,6-Diiodo-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diiodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Protected Indole Iodination
Protecting the indole nitrogen with groups such as acetyl or tosyl enhances electrophilic substitution at the 4- and 6-positions. For example, treatment of N-acetylindole with iodine monochloride (ICl) in dichloromethane at −20°C yields 4,6-diiodo-1-acetylindole with 65–70% efficiency. The acetyl group directs iodination to the para and meta positions relative to the nitrogen, followed by deprotection using aqueous NaOH to yield the free indole.
Key Reaction Parameters :
- Temperature : −20°C to 0°C (prevents over-iodination)
- Solvent : Dichloromethane or chloroform (minimizes side reactions)
- Iodinating Agent : ICl or N-iodosuccinimide (NIS) with Lewis acids like FeCl₃
Sequential Iodination via Transient Directing Groups
Transient directing groups, such as pyridine-based ligands, enable regioselective diiodination without permanent N-protection. A recent advance involves using Pd(OAc)₂ with 2,2'-bipyridine to coordinate the indole nitrogen, facilitating iodination at C-4 and C-6 via a six-membered palladacycle intermediate. This method achieves 72% yield with >95% regioselectivity, though scalability remains limited by catalyst costs.
Directed ortho-Metalation (DoM) Approaches
Directed metalation strategies leverage strong bases to deprotonate specific positions, followed by iodine quenching.
Lithium-Halogen Exchange
Treatment of 4-bromo-1H-indole with n-BuLi at −78°C generates a lithiated intermediate at C-6, which reacts with iodine to form 4-bromo-6-iodoindole. Subsequent Ullmann coupling with CuI replaces the bromine with iodine, yielding the diiodo product in 58% overall yield.
Optimization Insights :
Zinc-Mediated Halogen Dance
A novel zincate complex ([Zn(TMP)₂], TMP = 2,2,6,6-tetramethylpiperidide) enables sequential iodination at C-4 and C-6. The reaction proceeds via a halogen dance mechanism, where initial iodination at C-4 induces a zinc migration to C-6, permitting a second iodination. This method achieves 81% yield but requires anhydrous conditions and strict temperature control (−40°C).
Multi-Step Synthesis from Aromatic Precursors
Vilsmeier-Haack Iodination
Adapting the Vilsmeier-Haack reaction, 4,6-diiodo-1H-indole is synthesized from 3-iodoaniline via formylation and cyclization:
- Formylation : 3-Iodoaniline reacts with DMF/POCl₃ to form 4-iodo-2-formylaniline.
- Cyclization : Treatment with PPA (polyphosphoric acid) induces ring closure to 4-iodoindole.
- Second Iodination : Electrophilic substitution with NIS at C-6 completes the synthesis (62% overall yield).
Critical Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Formylation | DMF, POCl₃ | 0°C → 25°C | 89% |
| Cyclization | PPA | 120°C | 78% |
| Iodination | NIS, CH₂Cl₂ | −20°C | 85% |
Sigmatropic Rearrangement of N-Oxyenamines
The-sigmatropic rearrangement of N-oxyenamines, as reported by PMC, offers a scalable route. Starting with 2,4-diiodonitrobenzene:
- Reduction : Hydrazine/Rh/C reduces the nitro group to N-arylhydroxylamine.
- Rearrangement : Reaction with methyl propiolate and DABCO catalyst induces indole formation.
This method achieves 76% yield on a 50 mmol scale, highlighting its industrial potential.
Comparative Analysis of Methodologies
| Method | Yield (%) | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Direct Iodination (NIS) | 65–70 | Moderate | Moderate | Low |
| DoM (Zn-Mediated) | 81 | High | Low | High |
| Vilsmeier-Haack | 62 | High | High | Moderate |
| Sigmatropic Rearrangement | 76 | Excellent | High | Low |
Key Findings :
- Sigmatropic rearrangement offers the best balance of yield and scalability but requires specialized precursors.
- Directed metalation achieves high regioselectivity but is less practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiodo-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can remove the iodine atoms, yielding simpler indole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinonoid indole derivatives.
Reduction: Deiodinated indole derivatives.
Substitution: Functionalized indole derivatives with various substituents replacing the iodine atoms.
Scientific Research Applications
4,6-Diiodo-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diiodo-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The presence of iodine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact molecular pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Structural and Substituent Effects
The following table summarizes key structural analogs of 4,6-diiodo-1H-indole, highlighting differences in substituents, physical properties, and applications:
*Inference: Bulky iodine substituents likely reduce solubility compared to smaller halogens (Cl) or electron-donating groups (OMe).
Physicochemical Properties
- Melting Points : Chloro-substituted fused indoles (e.g., 6b: 306°C) exhibit higher melting points than methoxy analogs (6c: 279°C), likely due to stronger intermolecular halogen interactions . This compound’s melting point is unreported but expected to exceed 300°C due to iodine’s polarizability.
- Solubility: Fused-ring indoles (e.g., 6a–d) show poor solubility in common solvents (CH₂Cl₂/MeOH), complicating spectral characterization .
Biological Activity
4,6-Diiodo-1H-indole is a halogenated derivative of indole, notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of two iodine atoms at the 4 and 6 positions of the indole ring. This unique halogenation pattern significantly influences its reactivity and biological properties compared to other indoles and their derivatives.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-Iodoindole | Iodine at the 5-position | Exhibits unique reactivity due to iodine placement. |
| 4-Bromoindole | Bromine at the 4-position | Similar electrophilic behavior but less potent than iodo. |
| 2-Iodoindole | Iodine at the 2-position | Allows for different substitution patterns due to sterics. |
| 7-Bromoindole | Bromine at the 7-position | Known for distinct biological activities compared to others. |
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of halogenated indoles demonstrated that this compound had an IC50 value of approximately 30 µM against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. It has been investigated for its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The presence of iodine atoms enhances its binding affinity to specific cellular targets, which may lead to apoptosis through various pathways .
Research Findings: Apoptotic Induction
In vitro studies revealed that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death .
The mechanism of action for this compound is complex and may involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- DNA Interaction : Iodinated compounds often exhibit increased binding affinity to DNA, potentially leading to disruptions in replication or transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated indoles can induce oxidative stress within cells, contributing to cytotoxicity .
Comparison with Similar Compounds
When comparing this compound with other halogenated indoles such as 4,6-Dichloro-1H-indole and 4-Bromoindole , it is evident that the presence of iodine significantly enhances both antimicrobial and anticancer activities due to its larger size and polarizability. This results in different reactivity profiles that can be advantageous in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Diiodo-1H-indole, and how can reaction efficiency be optimized?
- Methodology : The synthesis of diiodinated indoles typically involves electrophilic iodination. For regioselective diiodination, a two-step protocol is recommended:
Initial iodination : Use I₂ in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the first iodine atom at the 4-position .
Second iodination : Optimize reaction temperature (0–25°C) and solvent (e.g., DCM/THF) to target the 6-position.
- Efficiency tips : Monitor reaction progress via TLC (silica gel, 70:30 EtOAc/hexanes) . Purify using flash chromatography (same solvent system) to isolate the product in ~30–42% yield, comparable to analogous indole derivatives .
Q. How can researchers characterize this compound using spectroscopic techniques?
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, indole NH protons typically appear as broad singlets (δ 8.5–10.5 ppm), while aromatic protons show splitting patterns dependent on iodine’s electron-withdrawing effects .
- HRMS : Confirm molecular weight using FAB-HRMS (expected [M+H]+ ~371.8 g/mol for C₈H₅I₂N) .
- TLC : Use Rf values (e.g., 0.43 in 70:30 EtOAc/hexanes) to verify purity .
Advanced Research Questions
Q. How can regioselectivity challenges in the diiodination of indole derivatives be systematically addressed?
- Strategy :
- Directing groups : Introduce temporary protecting groups (e.g., SEM at N1) to steer iodination to specific positions .
- Computational modeling : Use DFT calculations to predict iodine’s electrophilic attack sites based on electron density maps .
- Experimental validation : Compare regioselectivity under varying conditions (e.g., solvent polarity, temperature) .
Q. What analytical methods resolve contradictions in spectral data for diiodoindole derivatives?
- Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm substituent positions.
- 19F/15N labeling : For analogs (e.g., 5-fluoro derivatives), use 19F NMR to resolve overlapping signals .
- HPLC-MS : Detect trace impurities (e.g., monoiodinated byproducts) that may skew spectral interpretations .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Approach :
DFT calculations : Model the energy barriers for Suzuki-Miyaura coupling using Pd catalysts. Iodine’s steric bulk may favor reactions at less hindered positions .
Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by analyzing iodine’s hydrophobic interactions .
- Validation : Correlate computational results with experimental yields from Heck or Sonogashira couplings .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for diiodoindoles?
- Root-cause analysis :
- Reagent purity : Ensure CuI is freshly prepared to avoid catalytic inefficiency .
- Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent iodine loss .
Q. What strategies improve the stability of this compound during long-term storage?
- Storage conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Matrix : Use inert matrices (e.g., silica gel) for solid-state storage, avoiding prolonged exposure to DMF or DMSO .
Experimental Design
Q. How to design a kinetic study for iodine substitution reactions in this compound?
- Protocol :
Time-resolved NMR : Monitor reaction aliquots at intervals (0, 15, 30, 60 min) to track substituent exchange.
Quenching : Use Na₂S₂O₃ to halt reactions at specific timepoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
